molecular formula C8H7NOS B3131382 4-Methoxybenzo[d]isothiazole CAS No. 35272-30-1

4-Methoxybenzo[d]isothiazole

Cat. No. B3131382
CAS RN: 35272-30-1
M. Wt: 165.21 g/mol
InChI Key: WILUPWLPVVSGHY-UHFFFAOYSA-N
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Description

4-Methoxybenzo[d]isothiazole is a derivative of isothiazole, a five-membered sulfur heterocycle . Isothiazoles are widely utilized in medicinal chemistry and organic synthesis due to the unique properties of two electronegative heteroatoms (sulfur and nitrogen) in a 1,2-relationship .


Molecular Structure Analysis

Isothiazoles, including this compound, have a unique molecular structure with two electronegative heteroatoms (sulfur and nitrogen) in a 1,2-relationship . This structure is often incorporated into larger compounds with biological activity .


Chemical Reactions Analysis

New functionalization strategies have been developed through both cross-coupling and direct C–H activation chemistry . The intermediate lithiated species can be trapped with a variety of electrophiles, including other alkyl halides as well as carbon dioxide, halogens, esters, nitriles, aldehydes/ketones, DMF, and silyl chlorides .

Scientific Research Applications

Synthesis and Reactivity of Isothiazoles

Isothiazoles, including 4-Methoxybenzo[d]isothiazole, represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis . In the last decade, major advances have taken place in the field of synthesis and functionalization of isothiazoles . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine .

Development of New Synthetic Routes

A simple, rapid, and eco-friendly neat synthesis of isothiazoles, including this compound, has been developed for the first time . This method has also led to an instantaneous valuable synthetic route of β-enaminones .

Photophysical Properties

Studies have been conducted to investigate the photophysical properties of isothiazole compounds, including this compound . These studies can provide valuable insights into the behavior of these compounds under different conditions.

4. Design and Synthesis of Biologically Active Compounds Isothiazoles are used in the design and synthesis of biologically active compounds . The unique properties of isothiazoles make them valuable in the creation of new drugs and treatments.

Medicinal Chemistry

Isothiazoles are widely utilized in medicinal chemistry . Their unique properties and reactivity make them useful in the development of new pharmaceuticals.

Organic Synthesis

Isothiazoles are also used in organic synthesis . Their reactivity and versatility make them valuable tools in the creation of a wide range of organic compounds.

Mechanism of Action

Target of Action

4-Methoxybenzo[d]isothiazole is a heterocyclic compound that consists of a benzene ring fused with an isothiazole ring. Isothiazoles represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship . .

Mode of Action

They have been used in the synthesis of biologically active substances and ligands for metal complexes .

Future Directions

The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold . The novel synthetic methodologies contribute to the enlargement of the chemical space occupied by benzo[d]isothiazoles and to the exploration of its applications in various fields such as medicinal chemistry and catalysis .

properties

IUPAC Name

4-methoxy-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-10-7-3-2-4-8-6(7)5-9-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILUPWLPVVSGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NSC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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